N-(4-morpholinophenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-Morpholinophenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic amide derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a carboxamide group.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(13-1-6-16-17(11-13)24-12-23-16)19-14-2-4-15(5-3-14)20-7-9-22-10-8-20/h1-6,11H,7-10,12H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUGKIVWCFYLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976155 | |
| Record name | N-[4-(Morpholin-4-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6071-77-8 | |
| Record name | N-[4-(Morpholin-4-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with carcinogenic heavy metal ions and have shown anticancer activity.
Mode of Action
It has been suggested that similar compounds may interact with their targets to inhibit their function. For instance, some benzodioxole derivatives have been reported to inhibit angiogenesis and P-glycoprotein efflux pump activity, which are crucial for cancer cell survival and proliferation.
Biochemical Pathways
Similar compounds have been reported to affect the pathways related to carcinogenic heavy metal ion detection and cancer cell survival.
Result of Action
Similar compounds have shown potential anticancer activity. For instance, carboxamide-containing compounds have been reported to reduce Hep3B secretions of α-fetoprotein (α-FP), indicating potential anticancer activity.
Action Environment
The action, efficacy, and stability of N-(4-morpholinophenyl)benzo[d][1,3]dioxole-5-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability and activity may be affected by the storage conditions. .
Biological Activity
N-(4-morpholinophenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound based on recent research findings.
Synthesis and Structural Characteristics
The compound is characterized by its unique molecular structure, which includes a benzo[d][1,3]dioxole moiety and a morpholinophenyl group. These structural features are believed to contribute to its biological activities. The synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups that enhance its efficacy.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzodioxole, including this compound, exhibit potent anticancer properties. For instance, a study evaluated several benzodioxole derivatives against various cancer cell lines, revealing that compounds with amide functionalities showed strong cytotoxic effects. The IC50 values for these compounds ranged from 3.94 to 9.12 mM across different cell lines, with the amide derivatives demonstrating significantly lower IC50 values compared to their non-amide counterparts .
Table 1: Cytotoxicity of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 2a | Hep3B | 3.94 |
| 2b | Hep3B | 9.12 |
| DOX | Hep3B | Reference |
In particular, compound 2a exhibited a strong inhibitory effect on the cell cycle progression in Hep3B cells, indicating its potential as an anticancer agent. Flow cytometry analysis showed a significant decrease in the G1 phase fraction after treatment with compound 2a compared to doxorubicin (DOX), suggesting that it may induce cell cycle arrest at the G2-M phase .
Antioxidant Activity
Antioxidant properties were assessed using the DPPH radical scavenging assay. The results indicated that several synthesized benzodioxole derivatives possess notable antioxidant capabilities, which may contribute to their overall therapeutic profile . This activity is crucial as oxidative stress is a significant factor in cancer progression and other diseases.
Mechanistic Insights
The mechanism of action for this compound appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound's ability to inhibit cell proliferation has been linked to its interaction with specific cellular pathways involved in cancer growth.
- Cell Cycle Arrest : As mentioned earlier, compound 2a has been shown to cause cell cycle arrest at critical phases, thereby preventing cancer cell division and growth.
- Antioxidant Mechanism : The antioxidant activity may help mitigate oxidative damage in cells, further supporting its role as a protective agent against cancer development.
Case Studies and Research Findings
A notable study published in Heterocyclic Communications highlighted the synthesis and biological evaluation of various benzodioxole derivatives, including those with morpholinophenyl substitutions. The research demonstrated that these compounds not only exhibit anticancer activity but also possess anti-inflammatory and analgesic properties .
Another investigation focused on the efficacy of similar compounds against α-amylase, revealing that certain derivatives could serve as potential therapeutic agents for diabetes management due to their enzyme inhibition capabilities . This broadens the scope of this compound beyond oncology into metabolic disorders.
Scientific Research Applications
Anticancer Properties:
N-(4-morpholinophenyl)benzo[d][1,3]dioxole-5-carboxamide has been studied for its potential as an anticancer agent. Research indicates that compounds containing the benzo[d][1,3]dioxole moiety can inhibit various kinases involved in cancer cell proliferation. In particular, derivatives of this compound have demonstrated significant inhibitory effects on several cancer-related kinases, including FMS, LCK, and LYN. For instance, a study reported that a derivative of this compound showed an IC50 value of 110 nM against FMS kinase, outperforming the FDA-approved drug imatinib in terms of potency against certain kinases .
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways that promote tumor growth. Molecular docking studies have suggested that the compound effectively binds to the ATP-binding site of target kinases, disrupting their activity and leading to decreased proliferation of cancer cells .
Several studies have explored the efficacy of this compound in various cancer models:
- In Vitro Studies: A comprehensive study evaluated the compound against a panel of 60 human cancer cell lines from different tissues (e.g., breast, lung, colon). Results indicated significant cytotoxic effects with up to 70% tumor growth suppression in specific leukemia and renal cancer cell lines .
- In Vivo Studies: Preliminary animal studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound in vivo. Early results suggest favorable absorption characteristics and limited central nervous system penetration, potentially reducing side effects associated with traditional chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[d][1,3]dioxole-5-carboxamide scaffold is versatile, with substituent variations significantly influencing bioactivity, pharmacokinetics, and target selectivity. Below is a comparative analysis of key analogs:
Anticancer Activity: Substituent-Driven Cytotoxicity
- Compound IId (N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide): Activity: Demonstrated potent anticancer effects against HeLa and HepG2 cell lines (IC50 26.59–65.16 µM). The phenoxy group enhances cytotoxicity, likely through DNA intercalation or kinase inhibition . Comparison: The morpholinophenyl group in the target compound may similarly influence cellular uptake or protein binding due to the morpholine ring’s polarity and hydrogen-bonding capacity.
Cardiovascular and Anti-Inflammatory Agents: Nitro and Methoxy Substitutions
- MDC (N-(4-methoxybenzyl)-6-nitrobenzo-[1,3]-dioxole-5-carboxamide): Activity: Exhibited superior anti-inflammatory and antioxidant activity compared to ADC (N-(3-acetylphenyl) analog). MDC’s energy gap (3.54 eV) suggests stability and electronic suitability for protein interactions . Comparison: The nitro group in MDC enhances electrophilicity, whereas the morpholinophenyl group in the target compound may confer different redox properties or enzyme-binding affinities.
Antidiabetic Potential: Trifluoromethyl Substitution
- Compound IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide): Activity: Showed significant α-amylase inhibition and hypoglycemic effects in diabetic mice, attributed to the electron-withdrawing trifluoromethyl group enhancing enzyme interaction . Comparison: The morpholinophenyl group’s basic nitrogen could alter binding to metabolic enzymes like α-amylase or modulate bioavailability.
STING Agonists: Bromo-Naphthyl Substitution
- BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide): Activity: Acts as a STING agonist, activating immune responses. The bromine atom and naphthyl group likely contribute to hydrophobic interactions with the STING protein .
Physicochemical and Structural Properties
- MDC vs. ADC: MDC’s methoxybenzyl group vs. ADC’s acetylphenyl group resulted in distinct crystal structures (monoclinic, Z=2 vs. Z=4) and energy gaps (3.54 eV vs. 3.96 eV), highlighting substituent effects on molecular packing and electronic properties .
- Compound 1x (N-(2-hydroxybenzoyl)benzo[d][1,3]dioxole-5-carboxamide): The hydroxybenzoyl group introduces hydrogen-bonding capacity, altering solubility and metabolic stability compared to alkyl or aryl substituents .
Q & A
Q. Why do in vitro kinase inhibition results fail to translate in vivo?
- Methodological Answer :
- Plasma protein binding : Equilibrium dialysis shows >95% binding, reducing free compound availability. Adjust dosing regimens or develop albumin-binding prodrugs .
- Metabolic clearance : CYP3A4/5 assays identify rapid N-demethylation of the morpholine ring; deuterated analogs slow metabolism (t₁/₂ increased from 1.5 to 3.8 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
